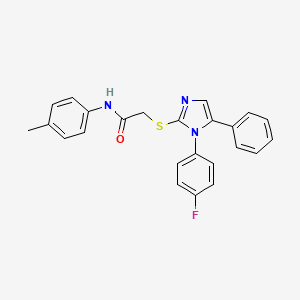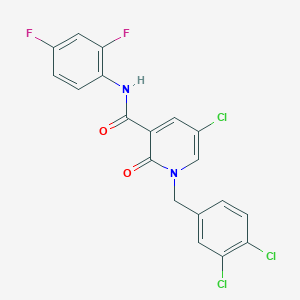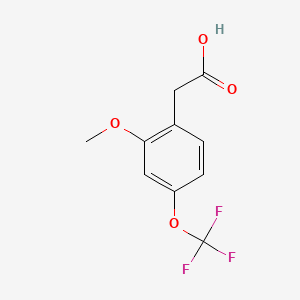![molecular formula C16H26N2O B2968610 N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide CAS No. 953383-40-9](/img/structure/B2968610.png)
N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NH2. In this case, the R group is a complex structure involving a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a propyl group (a chain of 3 carbon atoms). The presence of the dimethylamino group suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the phenyl group and the dimethylamino group. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and dimethylamino groups. For example, the compound might have a relatively high boiling point due to the potential for intermolecular interactions .科学的研究の応用
Drug Delivery Systems
Compounds with dimethylamino phenyl groups are used to synthesize self-healing pH-responsive hydrogels that can be used for drug delivery applications. These hydrogels can respond to changes in pH, making them useful for targeted drug release .
Gene Delivery Vectors
These compounds serve as cationic monomers that can complex with nucleic acids, facilitating their intracellular delivery. This property is essential for developing gene delivery vectors .
Stimuli-Responsive Materials
In the field of stimuli-responsive materials, such compounds are primarily used as comonomers to impart pH-sensitivity to hydrogels based on acrylic monomers. This allows the hydrogels to respond to environmental stimuli, which is beneficial for various biomedical applications .
Copolymerization
The radical copolymerizations of these compounds with other monomers can influence the composition and compositional heterogeneity of copolymers. This is significant in creating materials with tailored properties for specific applications .
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-16(2,3)15(19)17-12-6-7-13-8-10-14(11-9-13)18(4)5/h8-11H,6-7,12H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKFAUGVBMOJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

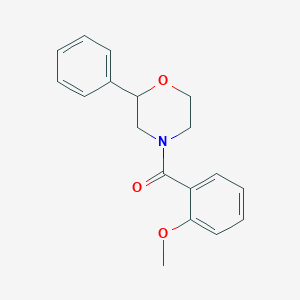
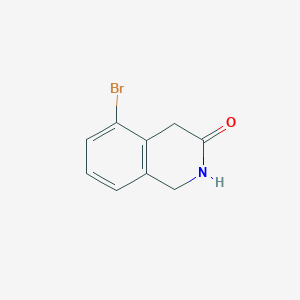
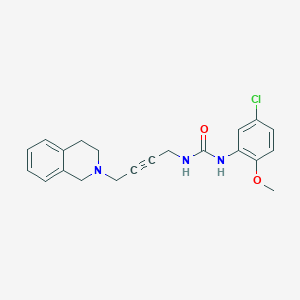
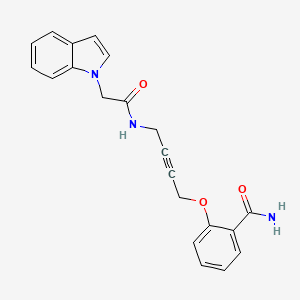

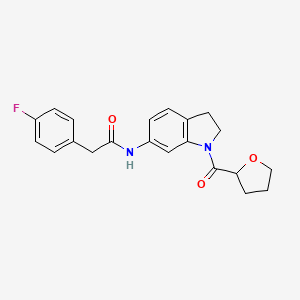
![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)
![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)
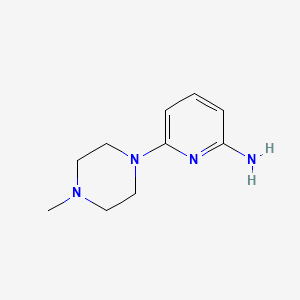
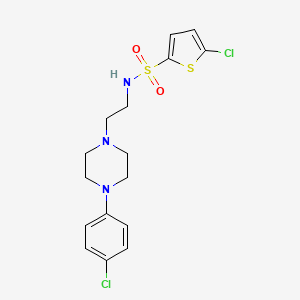
![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)
